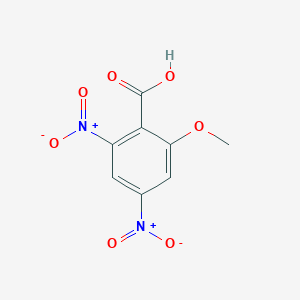

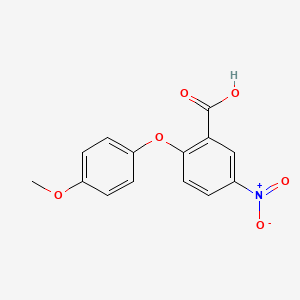

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

Vue d'ensemble

Description

2-(4-Methoxyphenoxy)benzoic acid is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.25 .

Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenoxy)benzoic acid can be represented by the InChI code: 1S/C14H12O4/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure .Applications De Recherche Scientifique

Synthetic Applications :

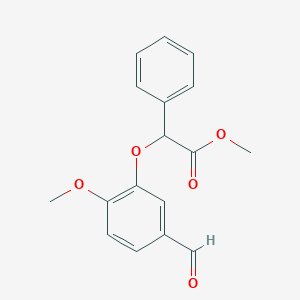

- Kowalewska and Kwiecień (2008) discovered that 2-alkyl-7-methoxy-5-nitrobenzo[b]furan and related compounds could be synthesized through the cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids under specific conditions. This process is significant for the development of new organic compounds (Kowalewska & Kwiecień, 2008).

- Havaldar, Bhise, and Burudkar (2004) reported a facile synthesis method for 10-methoxy-4, 8-dinitro-6H-benzo[2,3-c]chromen-6-one, starting with methoxy-5-nitrobenzaldehyde, which is related to 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid. This synthesis route is relevant for developing novel organic structures with potential applications (Havaldar, Bhise, & Burudkar, 2004).

Chemical Analysis and Properties :

- Abraham model correlations have been used to describe solute transfer into various solvents, with studies by Hart et al. (2015) and Dai et al. (2019) including compounds like 2-methoxybenzoic acid and 4-methoxybenzoic acid. These studies contribute to understanding the solubility and interaction of similar compounds in different solvents (Hart et al., 2015); (Dai et al., 2019).

Environmental Impact and Analysis :

- Research by Negreira et al. (2009) on the determination of hydroxylated benzophenone UV absorbers in environmental water samples discusses the analysis of related compounds, providing insights into environmental monitoring and pollutant analysis (Negreira et al., 2009).

Biological Activity and Antimicrobial Properties :

- Zvereva et al. (2005) and Vinusha et al. (2015) explored the synthesis and antimicrobial activity of compounds related to 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid, underscoring the potential biological applications of these compounds (Zvereva et al., 2005); (Vinusha et al., 2015).

Material Science and Nanotechnology :

- Algarra et al. (2011) investigated CdSe quantum dots capped with PAMAM-G(4) dendrimer for detecting nitroaromatic compounds like 3-methoxy-4-nitrobenzoic acid, highlighting applications in sensing technologies (Algarra et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is the human sweet taste receptor . This receptor is responsible for the perception of sweetness in the human gustatory system. The compound interacts with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor .

Mode of Action

The compound acts as a selective competitive inhibitor of sweet taste . It reduces the sweet intensity ratings of various sweeteners when used in mixtures . The compound’s interaction with its targets results in a significant blockage of sweetness intensity for a majority of sweeteners .

Biochemical Pathways

It is known that the compound interacts with theshikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

The primary result of the action of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is the reduction in the perceived sweetness of various sweeteners . This effect is due to the compound’s interaction with the human sweet taste receptor .

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6/c1-20-10-3-5-11(6-4-10)21-13-7-2-9(15(18)19)8-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZWQIKFHYAHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384192 | |

| Record name | 2-(4-methoxyphenoxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid | |

CAS RN |

33459-12-0 | |

| Record name | 2-(4-methoxyphenoxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)

![3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione](/img/structure/B1621046.png)

![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)

![3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1621052.png)

![1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine](/img/structure/B1621053.png)

![1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone](/img/structure/B1621054.png)